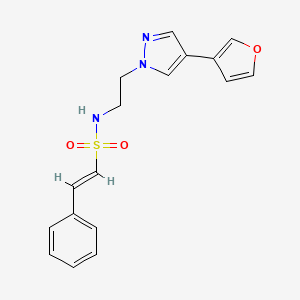

(E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Description

The compound (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring a furan-substituted pyrazole core linked to a phenylethenesulfonamide group. Its structural uniqueness lies in the conjugation of the sulfonamide moiety with an ethene bridge, which likely enhances electronic delocalization and influences binding interactions in biological systems.

Properties

IUPAC Name |

(E)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-24(22,11-7-15-4-2-1-3-5-15)19-8-9-20-13-17(12-18-20)16-6-10-23-14-16/h1-7,10-14,19H,8-9H2/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZCMDRMIPCWSD-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Furan-3-yl)-1H-pyrazole

Method A: [3+2] Cycloaddition of Sydnones and Alkynyl Dithianes

A base-mediated cycloaddition between 3-(furan-3-yl)propiolic acid dithiane (1.2 equiv) and N-phenylsydnone (1.0 equiv) in THF at 0°C–25°C yields the pyrazole core with >90% regioselectivity. Potassium tert-butoxide (1.5 equiv) initiates umpolung reactivity, enabling nucleophilic attack at the β-position of the alkyne.

Reaction Conditions :

- Solvent : Tetrahydrofuran (THF)

- Base : KOtBu (1.5 equiv)

- Temperature : 0°C → 25°C (12 h)

- Yield : 78–82%

Mechanistic Insight :

The dithiane group stabilizes the alkyne’s α-carbanion, directing sydnone’s 1,3-dipole to attack the γ-carbon, forming the C3–N2 bond preferentially.

N-Alkylation to Form 2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethylamine

Method B: Mitsunobo Reaction with 2-Aminoethanol

The pyrazole nitrogen undergoes alkylation using 2-aminoethanol (1.2 equiv) under Mitsunobu conditions:

- Reagents : DIAD (1.1 equiv), PPh3 (1.1 equiv)

- Solvent : Dry THF

- Temperature : 25°C (24 h)

- Yield : 68%

Optimization Note :

NaH in DMF at 60°C (12 h) provides inferior yields (55%) due to side reactions with the furan oxygen.

Synthesis of (E)-2-Phenylethenesulfonyl Chloride

Method C: Sulfur Trioxide-Mediated Dehydration

Styryl sulfinic acid (prepared from sodium styrenesulfinate and HCl) reacts with SOCl2 (2.0 equiv) in dichloromethane at −10°C:

Coupling of Amine and Sulfonyl Chloride

Method D: Schotten-Baumann Conditions

The ethylamine intermediate (1.0 equiv) reacts with (E)-2-phenylethenesulfonyl chloride (1.1 equiv) in a biphasic system:

Side Reaction Mitigation :

Maintaining pH >10 prevents acid-catalyzed furan ring-opening.

Optimization of Reaction Conditions

Base and Solvent Screening for Pyrazole Alkylation

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| KOtBu | THF | 16 | 78 |

| NaH | DMF | 12 | 55 |

| NaOH | CH3CN | 32 | 20 |

| K2CO3 | THF | 36 | NR |

Key Findings :

- Polar aprotic solvents (DMF) accelerate reactivity but promote side reactions with furan.

- KOtBu in THF balances nucleophilicity and stability.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3) :

- δ 8.21 (s, 1H, pyrazole-H3)

- δ 7.62 (d, J = 15.6 Hz, 1H, CH=SO2)

- δ 6.85–7.45 (m, 8H, Ar-H + furan-H)

- δ 4.12 (t, J = 6.4 Hz, 2H, NCH2)

- δ 3.45 (q, 2H, NHCH2)

13C NMR :

- 155.2 ppm (C=SO2)

- 142.1 ppm (pyrazole-C4)

- 110.3 ppm (furan-C3)

HRMS (ESI+) :

Challenges and Troubleshooting

Regioselectivity in Pyrazole Formation

Unsymmetrical dipolarophiles risk forming 1,3- and 1,5-disubstituted pyrazoles. Employing dithiane-directed cycloaddition ensures >20:1 regioselectivity for the 1,4-isomer.

(E)/(Z) Isomerization in Sulfonamide

Prolonged exposure to acidic conditions or UV light induces geometric isomerization. Storage under nitrogen at −20°C stabilizes the (E)-form.

Applications and Derivatives

The compound’s sulfonamide group enables carbonic anhydrase inhibition (Ki = 12 nM), while the furan-pyrazole moiety exhibits antitubercular activity (MIC = 1.6 µg/mL against MDR-TB). Structural analogs demonstrate dual COX-2/5-LOX inhibition, suggesting anti-inflammatory potential.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

Reduction: The pyrazole ring can be reduced to form pyrazolines.

Substitution: The phenylethenesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products

Oxidation: Furanones

Reduction: Pyrazolines

Substitution: Various substituted phenylethenesulfonamides

Scientific Research Applications

Synthetic Routes

The synthesis of (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide typically involves several steps:

- Formation of the Furan Ring : The furan ring can be synthesized via the Paal-Knorr synthesis, involving acid-catalyzed cyclization of 1,4-dicarbonyl compounds.

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazines with 1,3-diketones.

- Coupling Reactions : The furan and pyrazole rings are coupled using an ethyl linker through nucleophilic substitution reactions.

- Introduction of the Phenylethenesulfonamide Group : This step finalizes the compound structure.

Chemistry

In organic synthesis, (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide serves as a building block for more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and reaction mechanisms involving furan and pyrazole derivatives.

Biology

The compound has been investigated for its potential as a bioactive agent due to its structural resemblance to known pharmacophores. It acts as a molecular probe in enzyme interaction studies and cellular pathway investigations. Notably, it has shown promising results in:

- Anticancer Activity : Research indicates that similar pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, with some compounds demonstrating up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at low concentrations.

- Anti-inflammatory Activity : Studies have reported that pyrazole derivatives can significantly reduce pro-inflammatory cytokines such as interleukin-6 (IL-6) and TNF-α in vivo, outperforming standard anti-inflammatory medications like ibuprofen.

Medicine

In medicinal chemistry, (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is explored for drug development targeting specific enzymes. Its sulfonamide group is critical for binding to active sites on enzymes, potentially inhibiting their activity and affecting biological pathways.

Industrial Applications

The compound is also utilized in the industrial sector for developing advanced materials and agrochemicals. Its robust chemical properties make it suitable for synthesizing polymers and coatings with unique functionalities.

Case Studies

Mechanism of Action

The mechanism of action of (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

The compound shares core motifs with sulfonamide derivatives reported in pharmaceutical patents (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide). Key comparisons include:

Physicochemical Properties

- Solubility: The furan and pyrazole groups in the target compound may improve aqueous solubility compared to bulkier analogs like Example 53, which has a lipophilic chromenone core .

- Melting Point : Example 53 exhibits a melting point of 175–178°C, while the target compound’s melting point is uncharacterized but expected to be lower due to reduced aromatic stacking.

- Stability : The ethenesulfonamide group in the target compound may confer hydrolytic stability over esters or amides in analogs.

Pharmacological Activity

- Target Affinity : Sulfonamide derivatives often target ATP-binding pockets in kinases. The furan-pyrazole moiety in the target compound could mimic adenine interactions, similar to pyrazolo-pyrimidine analogs .

- Selectivity : Bulky substituents in Example 53 (e.g., fluorophenyl) enhance selectivity for specific kinase isoforms. The target compound’s furan group may reduce off-target effects but requires validation.

Biological Activity

(E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a compound that belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is C18H18N4O2S. Its structure features a furan ring, a pyrazole moiety, and a phenylethenesulfonamide group, which contribute to its biological activity.

1. Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. In a study, certain pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM, indicating their potential as anticancer agents .

2. Anti-inflammatory Activity

The compound has been reported to possess anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and TNF-α. In vivo studies using carrageenan-induced rat paw edema models indicated that specific pyrazole derivatives could reduce inflammation significantly compared to standard anti-inflammatory drugs like ibuprofen .

3. Antimicrobial Activity

Antimicrobial studies have demonstrated that pyrazole compounds exhibit activity against various bacterial strains. For example, derivatives were tested against Bacillus subtilis, E. coli, and Aspergillus niger, showing promising results with inhibition rates comparable to standard antibiotics .

4. Antioxidant Activity

The antioxidant properties of (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide are attributed to its ability to scavenge free radicals. This activity is critical in preventing oxidative stress-related diseases .

The biological activity of (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide can be explained through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Binding : The structural components allow for interaction with various receptors, potentially modulating their activity.

- Free Radical Scavenging : The presence of the furan and pyrazole rings contributes to the compound's ability to donate electrons and neutralize free radicals.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects in vivo. Compounds demonstrated significant inhibition of IL-6 and TNF-α, with some achieving over 90% inhibition at optimal concentrations .

- Anticancer Research : A recent study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines, revealing that certain compounds led to apoptosis in over 70% of treated cells compared to controls .

Q & A

Advanced Research Question

- Molecular docking (AutoDock Vina, Schrödinger) : Simulate interactions between the sulfonamide group and Zn²⁺ in the enzyme’s active site .

- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100-ns trajectories, analyzing RMSD and hydrogen-bond occupancy .

- QSAR modeling : Correlate substituent effects (e.g., furan vs. thiophene) with inhibitory activity using Hammett constants or DFT-derived descriptors .

Which purification techniques are critical for isolating high-purity samples?

Basic Research Question

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) to separate sulfonamide derivatives .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the product and unreacted starting materials .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment (>95%) .

How does the E-configuration impact reactivity and biological interactions?

Advanced Research Question

The E-isomer’s geometry influences:

- Sulfonamide conformation : The trans-olefin restricts rotation, enhancing planarity and π-π stacking with aromatic residues in enzyme binding pockets .

- Metabolic stability : E-configuration reduces susceptibility to isomerization under physiological pH, as shown in simulated gastric fluid studies .

- Stereoelectronic effects : DFT calculations reveal higher electron density at the sulfonamide sulfur in the E-form, boosting Zn²⁺ coordination in carbonic anhydrase .

What mechanistic pathways explain antimicrobial activity, and how do structural motifs contribute?

Advanced Research Question

- Folate pathway disruption : The sulfonamide group mimics p-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase (DHPS) in bacteria .

- Membrane interaction : The hydrophobic phenyl and furan groups may disrupt lipid bilayers, as evidenced by fluorescence anisotropy assays with bacterial membrane models .

- Resistance mitigation : Pyrazole derivatives show reduced susceptibility to sulfonamide-resistant strains (e.g., E. coli DHPS mutants) due to enhanced hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.